molecular formula C9H13FN2O B2851721 1-(4-Fluoro-2-methoxyphenyl)ethylhydrazine CAS No. 1314913-75-1

1-(4-Fluoro-2-methoxyphenyl)ethylhydrazine

Cat. No.: B2851721
CAS No.: 1314913-75-1
M. Wt: 184.214
InChI Key: NADARSYGIXXZAN-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methoxyphenyl)ethylhydrazine is an organic compound with the molecular formula C9H13FN2O It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methoxyphenyl)ethylhydrazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methoxybenzaldehyde and ethylhydrazine.

    Condensation Reaction: The aldehyde group of 4-fluoro-2-methoxybenzaldehyde reacts with ethylhydrazine under acidic or basic conditions to form the corresponding hydrazone.

    Reduction: The hydrazone is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methoxyphenyl)ethylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be further reduced to form more reduced species.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-Fluoro-2-methoxyphenyl)ethylhydrazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)ethylhydrazine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The fluorine and methoxy groups on the phenyl ring play a crucial role in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-2-methoxyphenyl)ethanol
  • 1-(4-Fluoro-2-methoxyphenyl)ethylamine
  • 1-(4-Fluoro-2-methoxyphenyl)acetic acid

Uniqueness

1-(4-Fluoro-2-methoxyphenyl)ethylhydrazine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which impart distinct chemical and biological properties

Properties

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)ethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O/c1-6(12-11)8-4-3-7(10)5-9(8)13-2/h3-6,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADARSYGIXXZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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